(5R)-5-(Methoxymethoxy)-5-phenylpent-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5R)-5-(Methoxymethoxy)-5-phenylpent-2-en-1-ol is an organic compound characterized by its unique structure, which includes a methoxymethoxy group and a phenyl group attached to a pent-2-en-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5-(Methoxymethoxy)-5-phenylpent-2-en-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-phenylpent-2-en-1-ol.
Protection of Hydroxyl Group: The hydroxyl group of 5-phenylpent-2-en-1-ol is protected using methoxymethyl chloride (MOM-Cl) in the presence of a base such as triethylamine (TEA) to form the methoxymethoxy derivative.
Purification: The product is purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(5R)-5-(Methoxymethoxy)-5-phenylpent-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The methoxymethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Derivatives with different functional groups replacing the methoxymethoxy group.
Scientific Research Applications
(5R)-5-(Methoxymethoxy)-5-phenylpent-2-en-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5R)-5-(Methoxymethoxy)-5-phenylpent-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (E,5R)-5-(Methoxymethoxy)hex-2-en-1-ol
- (2E,5R)-5-(Methoxymethoxy)hex-2-en-1-ol
Uniqueness
(5R)-5-(Methoxymethoxy)-5-phenylpent-2-en-1-ol is unique due to its specific structural features, such as the presence of both a methoxymethoxy group and a phenyl group. These features confer distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
923037-01-8 |
---|---|
Molecular Formula |
C13H18O3 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
(5R)-5-(methoxymethoxy)-5-phenylpent-2-en-1-ol |
InChI |
InChI=1S/C13H18O3/c1-15-11-16-13(9-5-6-10-14)12-7-3-2-4-8-12/h2-8,13-14H,9-11H2,1H3/t13-/m1/s1 |
InChI Key |
WPARMYPSIWTXLR-CYBMUJFWSA-N |
Isomeric SMILES |
COCO[C@H](CC=CCO)C1=CC=CC=C1 |
Canonical SMILES |
COCOC(CC=CCO)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.